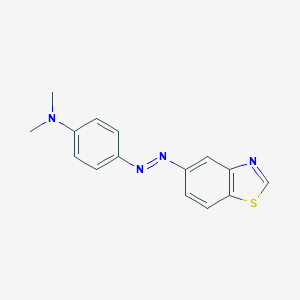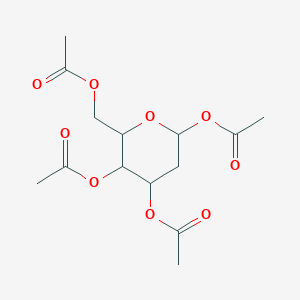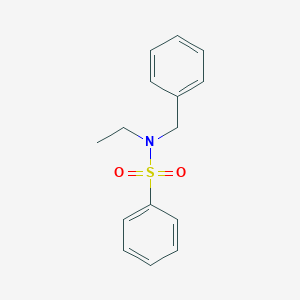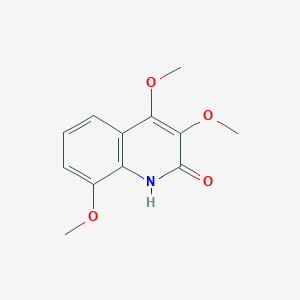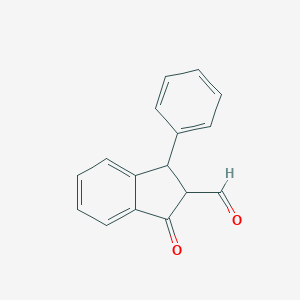![molecular formula C14H7N3 B231043 2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile, also known as PQQ, is a redox cofactor that is involved in several physiological and biochemical processes. It was first discovered in 1979, and since then, extensive research has been conducted to understand its properties and potential applications.
Wirkmechanismus
2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile acts as a redox cofactor, which means that it is involved in the transfer of electrons in several biochemical reactions. It is also involved in the regulation of gene expression and the activation of several signaling pathways in the body. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the enhancement of mitochondrial function, the stimulation of cellular growth and differentiation, and the protection against oxidative stress. It has also been shown to improve immune function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile has several advantages for lab experiments, including its stability and solubility in water. It is also relatively easy to synthesize and purify. However, this compound can be expensive and difficult to obtain in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile, including its potential applications in the treatment of neurodegenerative diseases, its role in energy production and metabolism, and its use as a dietary supplement. Further studies are also needed to understand the long-term effects of this compound on human health and to identify any potential side effects.
Synthesemethoden
The synthesis of 2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile involves several steps, including the condensation of 4,5-diamino-6-hydroxypyrimidine with 3,4-dihydroxybenzaldehyde, followed by the reaction with malononitrile. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile has been extensively studied for its potential applications in various fields, such as medicine, agriculture, and energy production. It has been shown to have antioxidant properties, which make it a potential therapeutic agent for several diseases, including Alzheimer's, Parkinson's, and cardiovascular diseases. This compound has also been shown to enhance cognitive function and improve sleep quality.
Eigenschaften
Molekularformel |
C14H7N3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-(12-azatricyclo[6.3.1.04,12]dodeca-1,3,6,8,10-pentaen-5-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H7N3/c15-8-10(9-16)13-6-4-11-2-1-3-12-5-7-14(13)17(11)12/h1-7H |
InChI-Schlüssel |
GCCQVVSWGORRJF-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3N2C(=C1)C=CC3=C(C#N)C#N |
Kanonische SMILES |
C1=CC2=CC=C3N2C(=C1)C=CC3=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




